6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 6th position and an ethylsulfanyl group at the 4th position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or tin chloride in the presence of hydrochloric acid are effective.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(methylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 6-Bromo-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 4-(Ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chlorine atom and the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
5417-80-1 |
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Molecular Formula |
C7H7ClN4S |
Molecular Weight |
214.68 g/mol |
IUPAC Name |
6-chloro-4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
DUMAOUPUPXQPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1C=NN2)Cl |
Origin of Product |
United States |
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